N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 50850-18-5
VCID: VC21311745
InChI: InChI=1S/C13H13N3O2/c1-9-7-12(17)16-11(15-9)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17)
SMILES: CC1=CC(=O)NC(=N1)CNC(=O)C2=CC=CC=C2
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide

CAS No.: 50850-18-5

Cat. No.: VC21311745

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide - 50850-18-5

Specification

CAS No. 50850-18-5
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide
Standard InChI InChI=1S/C13H13N3O2/c1-9-7-12(17)16-11(15-9)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17)
Standard InChI Key CJZCJBGDGNEDPL-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2
SMILES CC1=CC(=O)NC(=N1)CNC(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator